molecular formula C68H72B2N2 B14882047 Dimethylphenyl)-5,10-dihydroboranthrene

Dimethylphenyl)-5,10-dihydroboranthrene

Cat. No.: B14882047
M. Wt: 938.9 g/mol
InChI Key: DPBRMKKDCORIAG-UHFFFAOYSA-N
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Description

Dimethylphenyl)-5,10-dihydroboranthrene: is a diboron compound with a donor-acceptor-donor (D-A-D) structure. It features two electron-donating carbazoles on both ends and an electron-accepting dihydroboranthrene in the middle, bridged by two 2,6-dimethylphenyl groups between the donor and acceptor units . This compound is known for its high purity and is used in various advanced applications, particularly in organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethylphenyl)-5,10-dihydroboranthrene involves multiple steps, starting with the preparation of the carbazole and dihydroboranthrene units. These units are then linked through a series of reactions involving the 2,6-dimethylphenyl groups. The final product is obtained through purification techniques such as sublimation to achieve high purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Dimethylphenyl)-5,10-dihydroboranthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Mechanism of Action

The mechanism of action of Dimethylphenyl)-5,10-dihydroboranthrene involves its ability to convert triplet excitons into singlet excitons via reverse intersystem crossing (RIC). This process is facilitated by the D-A-D structure, which allows for efficient energy transfer and emission of light. The molecular targets and pathways involved include the interaction of the compound with electron and hole transport layers in OLEDs, leading to enhanced device stability and efficiency .

Comparison with Similar Compounds

Uniqueness: Dimethylphenyl)-5,10-dihydroboranthrene is unique due to its high photoluminescence quantum yield, balanced electron and hole transport properties, and its ability to enhance the stability and efficiency of OLEDs. Its D-A-D structure and the presence of 2,6-dimethylphenyl groups contribute to its distinct properties and applications .

Properties

Molecular Formula

C68H72B2N2

Molecular Weight

938.9 g/mol

IUPAC Name

3,6-ditert-butyl-9-[4-[10-[4-(3,6-ditert-butylcarbazol-9-yl)-2,6-dimethylphenyl]boranthren-5-yl]-3,5-dimethylphenyl]carbazole

InChI

InChI=1S/C68H72B2N2/c1-41-33-49(71-59-29-25-45(65(5,6)7)37-51(59)52-38-46(66(8,9)10)26-30-60(52)71)34-42(2)63(41)69-55-21-17-19-23-57(55)70(58-24-20-18-22-56(58)69)64-43(3)35-50(36-44(64)4)72-61-31-27-47(67(11,12)13)39-53(61)54-40-48(68(14,15)16)28-32-62(54)72/h17-40H,1-16H3

InChI Key

DPBRMKKDCORIAG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2B(C3=CC=CC=C31)C4=C(C=C(C=C4C)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C)C8=C(C=C(C=C8C)N9C1=C(C=C(C=C1)C(C)(C)C)C1=C9C=CC(=C1)C(C)(C)C)C

Origin of Product

United States

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